

An In-depth Technical Guide on the Physicochemical Properties of Sodium Feredetate Powder

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **sodium feredetate** powder, a well-established iron supplement. The information presented herein is curated to support research, development, and quality control activities within the pharmaceutical and nutraceutical industries. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.

Chemical Identity and General Properties

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a stable, chelated iron complex.[1] The ethylenediaminetetraacetic acid (EDTA) ligand encapsulates the ferric iron, enhancing its solubility and bioavailability while minimizing gastrointestinal side effects commonly associated with other iron salts.[2][3]

Table 1: General Physicochemical Properties of Sodium Feredetate Powder



| Property | Value | References |
|---------------------------------------|---|------------|
| Chemical Name | Sodium Iron (III) Ethylenediaminetetraacetate | [2][4] |
| Synonyms | Sodium Feredetate, Ferric Sodium EDTA, Sodium Ironedetate | [5][6] |
| CAS Number | 15708-41-5 (anhydrous) | [7][8] |
| Molecular Formula | C10H12FeN2NaO8 (anhydrous) | [7] |
| C10H12FeN2NaO8 · H2O (monohydrate) | [5] | |
| C10H12FeN2NaO8 · 3H2O (trihydrate) | [5] | _ |
| Molecular Weight | 367.05 g/mol (anhydrous) | [7][8] |
| 385.1 g/mol (monohydrate) | [8][9] | |
| 421.1 g/mol (trihydrate) | [1][5] | _ |
| Appearance | Yellow or yellowish-brown crystalline powder | [5][8][9] |
| Odor | Odorless | [5] |
| Hygroscopicity | Hygroscopic | [5][8] |
| pH (1% w/v solution) | 3.5 to 6.5 | [5][8][10] |
| Melting Point | Decomposes | [10] |

Solubility Profile

Sodium feredetate is characterized by its high solubility in water, a key attribute for its use in oral solutions and for ensuring good absorption.[1][5] Its solubility is temperature-dependent.

Table 2: Aqueous Solubility of **Sodium Feredetate**



| Temperature | Solubility (g/L) |
|-------------|------------------|
| 20°C | ~90 |
| 30°C | ~120 |
| 70°C | ~300 |
| [11] | |

The compound is also soluble in DMSO, but sparingly soluble in organic solvents like ethanol and acetone.[12][13]

Purity and Impurity Specifications

The quality of **sodium feredetate** powder is determined by its assay and the levels of various impurities. The specifications are often defined by pharmacopeias such as the British Pharmacopoeia (BP).

Table 3: Quality Specifications for **Sodium Feredetate** Powder (BP Grade)

| Parameter | Specification | References |
|--|-----------------------|------------|
| Assay (as C10H12O8N2FeNa, dried basis) | 98.0% to 102.0% | [5][8] |
| Assay (as Fe) | 12.5% to 13.5% | [5] |
| Assay (as EDTA) | 65.5% to 70.5% | [5] |
| Loss on Drying | 4.0% to 13.5% | [8] |
| Free Iron | Not more than 500 ppm | [5][8] |
| Free Sodium Edetate | Not more than 1% | [5] |
| Heavy Metals | Not more than 20 ppm | [5][8] |
| Sulphates | Not more than 600 ppm | [8] |
| Lead | Not more than 1 ppm | [5] |
| Arsenic | Not more than 1 ppm | [5] |



Experimental Protocols

The following are detailed methodologies for key experiments cited in the quality assessment of **sodium feredetate** powder.

- 4.1 Identification by Infrared (IR) Spectroscopy
- Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.
- · Methodology:
 - Prepare a sample of the sodium feredetate powder for analysis, typically as a potassium bromide (KBr) disc or as a mull in a suitable liquid paraffin.
 - Record the infrared spectrum over a suitable wave number range (e.g., 4000 to 400 cm⁻¹).
 - The infrared absorption spectrum of the sample should be concordant with the reference spectrum of sodium feredetate.[5][8]
- 4.2 Assay for **Sodium Feredetate** (Titrimetric Method)
- Objective: To determine the purity of sodium feredetate.
- Methodology:
 - Accurately weigh approximately 1 g of the substance and dissolve it in 40 ml of water in an iodine flask.[8]
 - Add 20 ml of hydrochloric acid and 3 g of potassium iodide.[8]
 - Stopper the flask and allow the mixture to stand for 5 minutes in the dark.[8]
 - Titrate the liberated iodine with 0.1M sodium thiosulphate solution, using starch mucilage as an indicator towards the end of the titration.[8]
 - Perform a blank titration under the same conditions.[8]



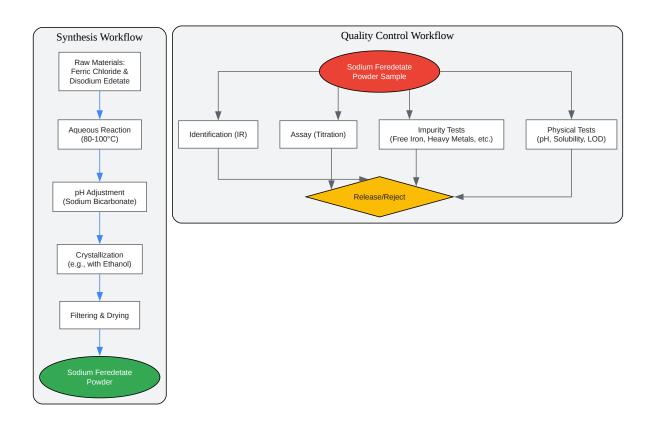
- The difference between the titration volumes represents the amount of sodium thiosulphate required. Each ml of 0.1M sodium thiosulphate is equivalent to 36.71 mg of C₁₀H₁₂O₈N₂FeNa.[5][8]
- 4.3 Determination of Free Iron (Spectrophotometric Method)
- Objective: To quantify the amount of unbound iron in the sample.
- Methodology:
 - Dissolve 0.2 g of the substance in sufficient water to produce 20 ml and filter.[8]
 - Label three tubes A, B, and C.
 - To tubes A and B, add 5 ml of the filtrate.
 - To tube C, add 4 ml of water and 1 ml of an iron standard solution (25 ppm Fe(III)).[8]
 - To tubes A and C, add 1 ml of a 1.0% w/v solution of disodium catechol-3,5-disulphonate.
 To tube B, add 1 ml of water.[8]
 - Measure the absorbance of solution A at 670 nm using solution B as the reference.
 Measure the absorbance of solution C at 670 nm using water as the reference.
 - The absorbance of solution A should not be greater than that of solution C.[8]

Mechanism of Action and Relevant Pathways

Sodium feredetate's efficacy as an iron supplement is attributed to its unique mechanism of absorption. The EDTA chelate protects the ferric iron from forming insoluble complexes with dietary inhibitors like phytates and tannins in the gastrointestinal tract.[2] This ensures that the iron remains soluble and available for absorption in the small intestine.[2][14] The iron-EDTA complex is taken up by the enterocytes, where the iron is released from the chelate.[2] The freed iron then enters the body's iron pool, where it is transported by transferrin to be utilized in the synthesis of hemoglobin and other essential iron-containing compounds.[2]







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